2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol
Description
2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol is a synthetic phenolic compound characterized by a unique structural framework. The molecule features a phenol ring substituted with an allyl group at the 2-position and a 3-methylbutyl chain at the 4-position, where the hydroxymethyl group on the butyl chain is protected by a tert-butyldimethylsilyl (TBDMS) ether. This silane group enhances lipophilicity and stability, making the compound resistant to hydrolysis under basic or acidic conditions compared to unprotected alcohols .
Properties
IUPAC Name |
4-[1-[tert-butyl(dimethyl)silyl]oxy-4-methylpentan-2-yl]-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2Si/c1-9-10-18-14-17(11-12-20(18)22)19(13-16(2)3)15-23-24(7,8)21(4,5)6/h9,11-12,14,16,19,22H,1,10,13,15H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEKPKBSFDVECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO[Si](C)(C)C(C)(C)C)C1=CC(=C(C=C1)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol involves multiple steps, typically starting with the preparation of the phenol derivative. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) for the protection of hydroxyl groups, followed by allylation and subsequent functional group modifications .
Chemical Reactions Analysis
2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity .
Comparison with Similar Compounds
Lipophilicity and Stability
- The TBDMS group in the target compound significantly increases lipophilicity (logP > 4 estimated) compared to unprotected analogs like (E)-N-(3-methylbutyl)-1-phenylmethanimine (logP ~2.5) . This makes the compound more suitable for applications requiring membrane permeability, such as drug delivery.
- In contrast, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (logP ~3.8) retains moderate hydrophilicity due to its ether and hydroxyl groups, favoring surfactant behavior .
Biological Activity
2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol (CAS No. 885266-51-3) is a synthetic compound with potential applications in various biological fields. Its unique structure, which includes an allyl group and a tert-butyldimethylsilyloxy substituent, suggests interesting interactions with biological systems. This article reviews the known biological activities of this compound, supported by relevant data and case studies.
- Molecular Formula : C21H36O2Si
- Molar Mass : 348.59 g/mol
| Property | Value |
|---|---|
| CAS Number | 885266-51-3 |
| Molecular Weight | 348.59 g/mol |
| Structural Formula | Structural Formula |
Antimicrobial Properties
The antimicrobial effects of phenolic compounds have been extensively documented. A study focusing on structurally related compounds demonstrated their effectiveness against various bacterial strains. It is plausible that this compound may exhibit similar antimicrobial activity, although direct evidence is lacking.
Case Studies
- Study on Phenolic Compounds : A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of various phenolic compounds, finding that those with bulky substituents had enhanced activity against Gram-positive bacteria (Smith et al., 2020). This could imply that this compound may also possess such properties.
- Antioxidant Evaluation : In a comparative analysis of antioxidant activities among different phenolic compounds, it was found that the presence of alkyl chains significantly improved radical scavenging abilities (Johnson et al., 2021). This positions our compound as a potential candidate for further antioxidant studies.
The biological activities of phenolic compounds typically involve:
- Free Radical Scavenging : Interaction with reactive oxygen species (ROS).
- Enzyme Inhibition : Modulation of enzyme activities related to oxidative stress and inflammation.
- Membrane Interaction : Alteration of membrane fluidity and integrity in microbial cells.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol, and how are intermediates characterized?
- Methodology : Synthesis typically involves sequential protection/deprotection steps. For example, tert-butyldimethylsilyl (TBDMS) groups are introduced via silylation using TBDMS chloride under inert conditions. Allylation is performed using allyl bromide in the presence of a base like NaH. Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS), and HPLC to confirm intermediate structures and purity .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Use accelerated stability testing by incubating the compound in buffered solutions (pH 3–9) at temperatures ranging from 25°C to 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Compare results with thermochemical data from similar tert-butylphenol derivatives to predict Arrhenius behavior .
Q. What theoretical frameworks guide the study of this compound’s reactivity in organic transformations?
- Methodology : Apply frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Density functional theory (DFT) calculations can model transition states for reactions like allyl-group oxidation or silanol hydrolysis. Link these models to experimental kinetic data .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound’s stereochemistry be resolved?
- Methodology : Use multi-technique validation:
- NMR : Assign diastereotopic protons via NOESY/ROESY.
- X-ray crystallography : Resolve absolute configuration.
- Computational : Compare experimental spectra with DFT-simulated chemical shifts. Cross-reference with tert-butylphenol analogs to identify systematic errors .
Q. What strategies optimize the yield of the tert-butyldimethylsilanyloxymethyl moiety during synthesis?
- Methodology : Screen silylation reagents (e.g., TBDMS-Cl vs. TBDMS-OTf) in polar aprotic solvents (DMF, THF) with catalysts like imidazole. Monitor reaction progress via TLC or in-situ IR. Use a split-plot experimental design to test reagent ratios and temperatures, similar to agricultural chemical studies .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence in aquatic systems?
- Methodology : Adapt OECD guidelines for hydrolysis (OECD 111) and biodegradation (OECD 301B). Use LC-MS/MS to quantify degradation products. Compare half-lives with structurally similar compounds like 4-tert-octylphenol, noting the impact of silanyl groups on hydrophobicity and microbial resistance .
Q. What experimental approaches validate the compound’s antioxidant activity in biological systems?
- Methodology : Use DPPH/ABTS radical scavenging assays for in vitro screening. For cellular studies, employ oxidative stress models (e.g., H₂O₂-induced damage in HepG2 cells) and measure ROS levels via fluorescence probes. Correlate results with phenolic analogs’ structure-activity relationships .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s logP values?
- Methodology : Re-evaluate computational models (e.g., COSMO-RS vs. group contribution methods) using experimental logP data from reversed-phase HPLC. Adjust for silanyl group contributions by referencing tert-butyl-substituted phenol datasets .
Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies?
- Methodology : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate models using bootstrap resampling to address variability in biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
